
TRK Inhibitor 7d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Type II TRK Inhibitor 1 is a compound designed to inhibit the activity of tropomyosin receptor kinases (TRKs). These kinases, including TRKA, TRKB, and TRKC, are involved in various cellular processes such as growth, differentiation, and survival. Aberrant activation of TRKs is associated with several cancers, making them a significant target for anticancer drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Type II TRK Inhibitor 1 involves multiple steps, starting with the preparation of key intermediates. For instance, one synthetic route includes the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group using PMB-Cl to produce the key intermediate . Further steps involve the reaction of meta-aminobenzoic acid with morpholine to produce another intermediate, which is then coupled with the protected pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods: Industrial production of Type II TRK Inhibitor 1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: Type II TRK Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Type II TRK Inhibitor 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of TRKs and their role in cellular signaling pathways.
Biology: The compound is employed in research to understand the biological functions of TRKs and their involvement in diseases.
作用機序
Type II TRK Inhibitor 1 exerts its effects by binding to the ATP-binding pocket of TRKs in their inactive conformation. This binding prevents the phosphorylation and activation of TRKs, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The compound specifically targets the xDFG motif in TRKs, which is crucial for their activation .
類似化合物との比較
Larotrectinib: A first-generation TRK inhibitor with high specificity for TRKs.
Entrectinib: Another first-generation TRK inhibitor with broader kinase inhibition.
Selitrectinib: A second-generation TRK inhibitor designed to overcome resistance mutations.
Repotrectinib: A next-generation TRK inhibitor with enhanced activity against resistant TRK mutations
Uniqueness: Type II TRK Inhibitor 1 is unique due to its ability to bind to the xDFG motif and its extended occupancy of TRK proteins, leading to prolonged inhibition. This makes it particularly effective against TRK mutations that confer resistance to other inhibitors .
特性
分子式 |
C35H33F3N8O3 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC名 |
5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48) |
InChIキー |
BGQOUQWQPRPBKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


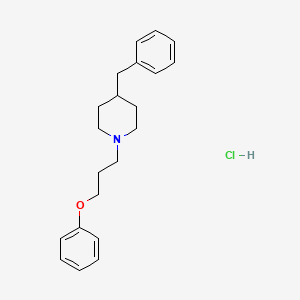
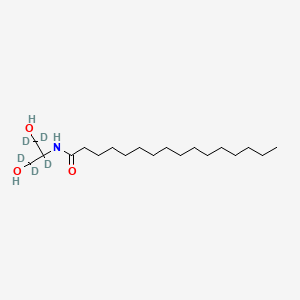

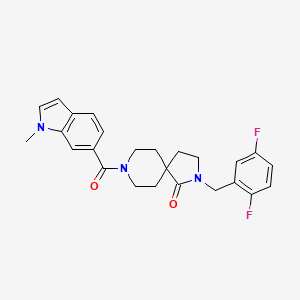

![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
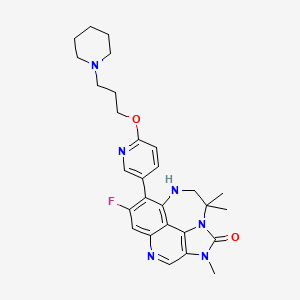
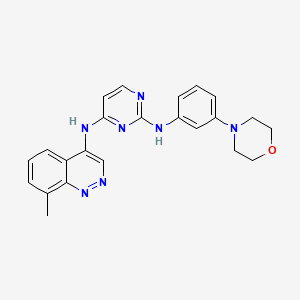

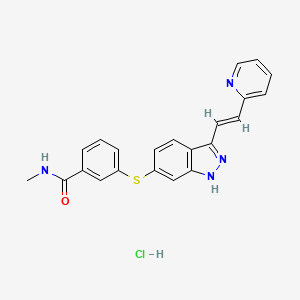
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
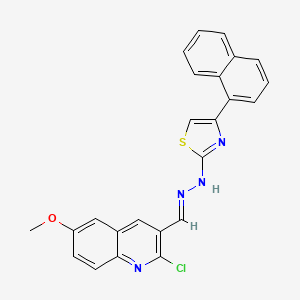
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

